molecular formula C7H14O B1448131 2-Heptanone-1,1,1,3,3-D5 CAS No. 24588-56-5

2-Heptanone-1,1,1,3,3-D5

Cat. No. B1448131
CAS RN: 24588-56-5
M. Wt: 119.22 g/mol
InChI Key: CATSNJVOTSVZJV-QKLSXCJMSA-N
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Description

2-Heptanone-1,1,1,3,3-D5 is a heterocyclic organic compound with the molecular formula C7H9D5O . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of seven carbon atoms, nine hydrogen atoms, and five deuterium atoms . The average mass is 119.216 Da and the mono-isotopic mass is 119.135849 Da .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 151.2±3.0 °C at 760 mmHg, and a vapor pressure of 4.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 37.2±3.0 kJ/mol and a flash point of 47.2±0.0 °C . The index of refraction is 1.404 and the molar refractivity is 34.5±0.3 cm3 . It has one hydrogen bond acceptor, zero hydrogen bond donors, four freely rotating bonds, and zero Rule of 5 violations .

Scientific Research Applications

Atmospheric Chemistry

2-Heptanone has applications in atmospheric chemistry, particularly in understanding its interaction with hydroxyl (OH) radicals. This is crucial for assessing its contribution to photochemical air pollution in urban and regional areas. Research by Atkinson, Tuazon, and Aschmann (2000) has explored the kinetics and products of gas-phase reactions of OH radicals with 2-heptanone, contributing to our understanding of its environmental impacts (Atkinson, Tuazon, & Aschmann, 2000).

Removal and Conversion Techniques

The removal of 2-heptanone using dielectric barrier discharges (DBD) in air has been explored, particularly for its potential in eliminating odorous molecules. Blin-Simiand et al. (2005) demonstrated the effectiveness of DBD plasma in the removal of 2-heptanone, highlighting its application in controlling environmental pollutants (Blin-Simiand et al., 2005).

Ayrault et al. (2004) further investigated the oxidation of 2-heptanone in air using a plasma-catalyst reactor. This study provides insight into the synergy between cold plasma and catalysts for efficient conversion of 2-heptanone, which is significant for environmental control technologies (Ayrault et al., 2004).

Biological and Ecological Implications

In the biological realm, 2-heptanone serves as an alarm pheromone in certain ant species, as found by Moser, Brownlee, and Silverstein (1968). This research provides valuable insights into insect communication and behavior, potentially influencing pest control strategies (Moser, Brownlee, & Silverstein, 1968).

Furthermore, Papachristoforou et al. (2012) discovered that 2-heptanone secreted by honeybees acts as a local anaesthetic in insects and mammals. This finding opens up potential applications in medical research, particularly in the development of new anesthetics (Papachristoforou et al., 2012).

properties

IUPAC Name

1,1,1,3,3-pentadeuterioheptan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h3-6H2,1-2H3/i2D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATSNJVOTSVZJV-QKLSXCJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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